molecular formula C7H3BrClNO B13471910 7-Bromo-5-chloro-1,3-benzoxazole CAS No. 1226072-54-3

7-Bromo-5-chloro-1,3-benzoxazole

Cat. No.: B13471910
CAS No.: 1226072-54-3
M. Wt: 232.46 g/mol
InChI Key: WEPQURBDCXVRFJ-UHFFFAOYSA-N
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Description

Evolution and Diverse Roles of the Benzoxazole (B165842) Scaffold in Chemical Sciences

The benzoxazole nucleus is a prestigious pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds. chemistryjournal.netjocpr.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows it to readily interact with biological macromolecules, making it a valuable framework for drug design. jocpr.com The aromaticity of the benzoxazole system imparts relative stability, while its heterocyclic nature provides reactive sites for functionalization, allowing chemists to synthesize a diverse library of derivatives. guidechem.com

Historically, the synthesis of benzoxazoles has been a focus of organic chemists, leading to the development of numerous synthetic methodologies. ijpbs.com These methods often involve the condensation of o-aminophenols with various reagents like carboxylic acids, aldehydes, or orthoesters. organic-chemistry.orgnih.govnih.gov The versatility of the benzoxazole scaffold is evident in its wide range of applications. Derivatives of this heterocycle have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and antiviral properties. jocpr.comnih.govjrespharm.com Beyond medicine, benzoxazoles are also utilized in materials science as fluorescent probes and components of organic electronic materials. acs.org

Contextual Importance of Halogenated Benzoxazole Derivatives in Academic Research

The introduction of halogen atoms, such as bromine and chlorine, into the benzoxazole scaffold can significantly influence its physicochemical properties and biological activity. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced pharmacological potency. researchgate.net The presence of electron-withdrawing groups like halogens is known to favor certain chemical reactions, providing synthetic handles for further molecular elaboration. guidechem.com

In this context, di-halogenated benzoxazoles like 7-Bromo-5-chloro-1,3-benzoxazole are of particular interest to researchers. While specific research on this exact isomer is not widely published, its structural analog, 5-Bromo-7-chloro-1,3-benzoxazole, is commercially available, indicating its utility as a building block in organic synthesis. bldpharm.comamericanelements.com The properties of this compound can be inferred from its isomer and are summarized in the table below. The precise placement of the bromo and chloro substituents on the benzene (B151609) ring can fine-tune the molecule's reactivity and its potential interactions with biological targets. For instance, studies on 5,7-dichloro-1,3-benzoxazole derivatives have demonstrated significant antimicrobial and cytotoxic activities. researchgate.net

Table 1: Physicochemical Properties of this compound (Note: Properties are based on its isomer, 5-Bromo-7-chloro-1,3-benzoxazole, CAS 1226072-26-9, as specific data for the 7-bromo-5-chloro isomer is not readily available.)

PropertyValueSource
Molecular Formula C₇H₃BrClNO americanelements.com
Molecular Weight 232.46 g/mol americanelements.com
IUPAC Name This compound-
Appearance Expected to be a powder americanelements.com

This table is interactive. Click on the headers to sort.

Current Research Landscape and Future Directions for Substituted Benzoxazoles

The current research on substituted benzoxazoles is vibrant and continues to expand. researchgate.net Scientists are actively exploring new synthetic routes to create novel derivatives with enhanced biological profiles. nih.govnih.gov A significant area of focus is the development of benzoxazole-based compounds as potential treatments for cancer, infectious diseases, and inflammatory conditions. nih.govjrespharm.comnih.gov For example, some 2-substituted benzoxazole derivatives have shown promise as potent antiglioma agents and antimicrobial agents. jrespharm.comnih.gov

The synthesis of polysubstituted benzoxazoles, including those with specific halogenation patterns like this compound, remains a key area of interest. organic-chemistry.org The development of efficient, regioselective synthetic methods is crucial for accessing these complex molecules. organic-chemistry.org While detailed biological studies on this compound itself are scarce in the current literature, its structure makes it a valuable intermediate for the synthesis of more complex molecules. Future research will likely focus on utilizing such di-halogenated benzoxazoles to create new compounds with tailored biological activities. The strategic placement of the bromo and chloro atoms offers opportunities for selective functionalization, paving the way for the discovery of next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1226072-54-3

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-5-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H

InChI Key

WEPQURBDCXVRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 5 Chloro 1,3 Benzoxazole and Its Derivatives

Strategic Approaches to the Benzoxazole (B165842) Ring System

The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The most prevalent strategies involve the cyclization of a suitably substituted 2-aminophenol (B121084) precursor with a one-carbon electrophile. The synthesis of 7-bromo-5-chloro-1,3-benzoxazole would logically commence from 2-amino-6-bromo-4-chlorophenol (B1283752), a precursor that dictates the final halogen substitution pattern on the benzene (B151609) ring of the benzoxazole.

Condensation Reactions Utilizing Substituted 2-Aminophenols

The condensation of substituted 2-aminophenols with various carbonyl-containing compounds is the most traditional and widely employed route for benzoxazole synthesis. researchgate.netjocpr.com This approach is valued for its versatility and the broad availability of starting materials. The general mechanism involves an initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic benzoxazole ring.

The direct condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters, is a fundamental method for preparing 2-substituted benzoxazoles. researchgate.netnih.gov The reaction with carboxylic acids often requires harsh conditions, including high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). nih.gov For instance, the synthesis of 2-arylbenzoxazoles has been achieved by heating a 2-aminophenol and a carboxylic acid in the presence of PPA. nih.gov

More contemporary methods utilize activating agents to facilitate the reaction under milder conditions. For example, triflic anhydride (B1165640) (Tf₂O) has been used to activate tertiary amides for reaction with 2-aminophenols, leading to a cascade of activation, nucleophilic addition, and cyclization to form 2-substituted benzoxazoles. nih.gov The use of acyl chlorides, in conjunction with a base, provides a more reactive alternative to carboxylic acids for the acylation of the amino group, followed by cyclization. researchgate.net

Starting 2-AminophenolCarboxylic Acid/DerivativeProductReference
2-AminophenolBenzoic Acid2-Phenyl-1,3-benzoxazole nih.gov
2-Amino-4-chlorophenolChloroacetic Acid2-(Chloromethyl)-5-chloro-1,3-benzoxazole researchgate.net
2-AminophenolTertiary Amides2-Substituted-1,3-benzoxazoles nih.gov

This table presents examples of condensation reactions between 2-aminophenols and carboxylic acids or their derivatives to form various benzoxazoles.

The reaction of 2-aminophenols with aldehydes is a very common and efficient method for the synthesis of 2-aryl- and 2-alkylbenzoxazoles. researchgate.netjocpr.com This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. researchgate.net A variety of oxidants can be employed, including lead tetraacetate, manganese dioxide, or even atmospheric oxygen, often in the presence of a catalyst. organic-chemistry.org

For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-amino(thio)phenols with aldehydes in an aqueous medium under mild conditions. researchgate.net Similarly, elemental sulfur in the presence of an amine base can promote the oxidative coupling of o-aminophenols with ketones to furnish 2-alkylbenzoxazoles. researchgate.net The synthesis of 5,7-dichloro-1,3-benzoxazole derivatives has been successfully achieved starting from 2-amino-4,6-dichlorophenol, indicating the viability of this method for di-halogenated systems. mdpi.com It is therefore highly probable that 2-amino-6-bromo-4-chlorophenol could react with a suitable aldehyde under similar oxidative conditions to yield the corresponding 2-substituted-7-bromo-5-chloro-1,3-benzoxazole.

Starting 2-AminophenolAldehyde/KetoneCatalyst/OxidantProductReference
2-AminophenolAromatic AldehydesSamarium Triflate2-Aryl-1,3-benzoxazoles researchgate.net
2-AminophenolKetonesElemental Sulfur/N-methylpiperidine2-Alkyl-1,3-benzoxazoles researchgate.net
2-Amino-4,6-dichlorophenolVarious AldehydesNot specified2-Substituted-5,7-dichloro-1,3-benzoxazoles mdpi.com

This table illustrates the synthesis of benzoxazoles through the reaction of 2-aminophenols with aldehydes and ketones under various catalytic conditions.

Orthoesters, such as triethyl orthoformate, serve as effective one-carbon building blocks for the synthesis of benzoxazoles unsubstituted at the 2-position. The reaction of a 2-aminophenol with an orthoester, typically under acidic catalysis, leads to the formation of the benzoxazole ring. nih.gov This method is particularly relevant for the synthesis of the parent this compound ring system. The reaction of ortho-substituted anilines with functionalized orthoesters has been shown to be an efficient methodology for producing a variety of benzoxazole derivatives. researchgate.net

The reaction likely proceeds through the formation of an ethoxy-imidate intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695). The versatility of this approach allows for the creation of libraries of heterocyclic compounds with diverse functionalities. researchgate.net

Starting 2-AminophenolOrthoesterCatalystProductReference
2-AminophenolTriethyl OrthoformateAcid Catalyst1,3-Benzoxazole nih.gov
4-Substituted-2-aminophenolsTriethyl OrthoformateMethanol5-Substituted-1,3-benzoxazoles nih.gov
Ortho-substituted anilinesFunctionalized OrthoestersNot specifiedBenzoxazole derivatives researchgate.net

This table provides examples of the use of orthoesters in the synthesis of benzoxazoles from substituted 2-aminophenols.

Transition Metal-Catalyzed Cyclization Processes

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, offering high efficiency and functional group tolerance. These methods often proceed under milder conditions than traditional condensation reactions and can provide access to complex molecular architectures.

Copper catalysis has been extensively utilized in the synthesis of benzoxazoles. researchgate.net One of the prominent copper-catalyzed methods involves the intramolecular cyclization of ortho-haloanilides. researchgate.net This reaction typically employs a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand, like 1,10-phenanthroline, and a base. The reaction is believed to proceed through an oxidative addition of the copper(I) catalyst to the carbon-halogen bond, followed by intramolecular C-O bond formation and reductive elimination. The reactivity of the ortho-haloanilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. researchgate.net

Another copper-catalyzed approach involves the reaction of 2-aminophenols with various partners. For instance, the cyclization of 2-aminophenols with β-diketones can be catalyzed by a combination of a Brønsted acid and CuI, tolerating a range of substituents on the 2-aminophenol ring, including chloro and bromo groups. researchgate.net Furthermore, an experimentally simple and ligand-free synthesis of substituted benzoxazoles has been reported using copper(II) oxide nanoparticles as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO under air. researchgate.net This method benefits from the recyclability of the catalyst. researchgate.net

PrecursorCatalyst SystemBaseProduct ScopeReference
o-HaloanilidesCuI / 1,10-phenanthrolineCs₂CO₃2-Substituted-benzoxazoles researchgate.net
2-Aminophenols and β-DiketonesBrønsted Acid / CuINot specified2-Substituted-benzoxazoles researchgate.net
o-Bromoaryl derivativesCuO nanoparticlesK₂CO₃Substituted benzoxazoles researchgate.net

This table summarizes various copper-catalyzed methodologies for the synthesis of benzoxazole derivatives.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules, including heterocyclic systems like benzoxazoles. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, established palladium-catalyzed reactions such as cross-coupling and C-O bond formation are fundamental to creating its necessary precursors.

Palladium(0)-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are instrumental in forming carbon-carbon bonds. These reactions could be employed to couple an appropriately substituted arylboronic acid with a halogenated benzoxazole core, or vice-versa. For instance, a bromo-substituted benzoxazole could be coupled with an arylboronic acid using a catalyst like Pd(PPh₃)₄. researchgate.net The catalytic cycle for such reactions typically involves oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

Another relevant palladium-catalyzed method is C-O cross-coupling, which can be used to form the oxazole (B20620) ring. Buchwald and Maimone developed an efficient Pd-catalyzed O-arylation of ethyl acetohydroxamate with aryl halides, which serves as a precursor for benzofuran (B130515) synthesis, a related oxygen-containing heterocycle. researchgate.net Such strategies, involving the formation of a C-O bond between a phenol (B47542) and a suitable partner, are central to building the benzoxazole skeleton. The choice of ligands, such as tBuXPhos, is often critical for achieving high yields in these transformations. researchgate.netresearchgate.net

Furthermore, palladium(II)-catalyzed cyclizations represent a direct route to heterocyclic frameworks. scispace.com These reactions often proceed via the activation of C-H bonds or other functional groups, leading to intramolecular ring formation.

Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis This table presents general palladium-catalyzed methods applicable to the synthesis of heterocyclic compounds.

Reaction TypeCatalyst SystemSubstratesProduct TypeSource
Suzuki Cross-CouplingPd(PPh₃)₄ / Cs₂CO₃Aryl Halide, Arylboronic AcidBiaryl Compound researchgate.net
Suzuki Cross-CouplingPd(dppf)Cl₂ / Na₂CO₃Bromo-quinazoline, Boronic EsterAryl-quinazoline researchgate.net
C-O Cross-CouplingPd₂(dba)₃ / tBuXPhosAryl Halide, Ethyl AcetohydroxamateO-Aryl Hydroxamate researchgate.net
Intramolecular CyclizationPd(OAc)₂DiarylamineCarbazole scispace.com
Other Metal-Catalyzed Systems

Beyond palladium, a variety of other metals effectively catalyze the synthesis of benzoxazoles. These systems can offer alternative reactivity, lower costs, and unique catalytic properties.

Copper-catalyzed reactions are particularly noteworthy. Readily available and air-stable copper(II) ferrite (B1171679) nanoparticles have been utilized as a sustainable catalyst for synthesizing benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org Copper iodide (CuI) is also a well-established catalyst for promoting the intramolecular C-O coupling necessary for the cyclization step. organic-chemistry.org

Iron-based catalysts provide an economical and environmentally friendly option. An iron-catalyzed hydrogen transfer strategy has been shown to facilitate the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles in very good yields. organic-chemistry.org In a different approach, potassium ferrocyanide, a low-cost and non-toxic iron complex, has been used to catalyze the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. acgpubs.org The mechanism is believed to involve the activation of the aldehyde's carbonyl carbon by the iron complex, which facilitates the initial nucleophilic attack by the aminophenol. acgpubs.org

Other transition metals like zinc and samarium have also found application. Samarium triflate has been reported as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org Zinc(II) triflate (Zn(OTf)₂) can catalyze the cyclization of propargyl alcohols with aminophenols to generate the benzoxazole structure. researchgate.net

Table 2: Other Metal-Catalyzed Systems for Benzoxazole Synthesis

CatalystReactantsKey FeaturesSource
Copper(II) Ferrite NanoparticlesN-(2-halophenyl)benzamidesSustainable, recyclable catalyst organic-chemistry.org
Potassium Ferrocyanide (K₄[Fe(CN)₆])2-Aminophenol, AldehydeSolvent-free, mild conditions acgpubs.org
Iron Catalysto-Hydroxynitrobenzene, AlcoholRedox condensation via hydrogen transfer organic-chemistry.org
Samarium Triflate (Sm(OTf)₃)o-Aminophenol, AldehydeReusable catalyst, aqueous medium organic-chemistry.org
Zinc Triflate (Zn(OTf)₂)Propargyl Alcohol, 2-AminophenolCatalyzes cyclization researchgate.net

Oxidative Cyclization Strategies

Oxidative cyclization is a direct and atom-economical method for constructing the benzoxazole ring. These strategies typically involve the formation of a precursor, such as a phenolic Schiff base (imine), followed by an oxidation-induced intramolecular cyclization to form the C-O bond of the heterocycle. organic-chemistry.orgnih.gov

A common pathway involves the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate. acgpubs.org This intermediate then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. Various oxidants and catalytic systems can effect this transformation. For example, the reaction can be promoted by potassium ferrocyanide, where the cyclized intermediate is oxidized to the final aromatic product. acgpubs.org Other systems employ reagents like Oxone® to promote electrophilic cyclization. researchgate.net

An environmentally benign approach is electrochemical oxidative cyclization. This method avoids the use of chemical oxidants by using an electric current to drive the reaction. A process for synthesizing 2-substituted benzoxazoles from glycine (B1666218) derivatives via an intramolecular Shono-type oxidative coupling has been developed, which proceeds without transition metals or oxidants and generates only hydrogen gas as a byproduct. organic-chemistry.org Similarly, photoredox catalysis using visible light offers a green alternative for promoting the necessary oxidation steps. mdpi.com

Regioselective Introduction of Halogen Substituents (Bromine and Chlorine) on the Benzoxazole Core

Achieving the specific 7-bromo-5-chloro substitution pattern on the benzoxazole core requires precise control over the regioselectivity of the halogenation steps. This can be accomplished either by starting with precursors that already contain the halogens in the desired positions or by selectively halogenating the pre-formed benzoxazole ring.

Pre-functionalized Precursors for Directed Synthesis

The most straightforward strategy to ensure the correct placement of halogen substituents is to begin the synthesis with a precursor that is already functionalized. The classical synthesis of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. jetir.org To obtain this compound, one would ideally start with 2-amino-6-bromo-4-chlorophenol. The challenge then becomes the regioselective synthesis of this specific aminophenol.

A relevant synthetic approach is demonstrated in the preparation of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir. chemrxiv.org This synthesis starts with the inexpensive 2,6-dichlorobenzonitrile. A key step is the regioselective bromination of this precursor, followed by heterocycle formation with hydrazine. This example highlights the principle of installing halogens with high regioselectivity on a simple benzene-based starting material before the construction of the heterocyclic ring. chemrxiv.org This pre-functionalization approach avoids the formation of undesired isomers that can be problematic in post-cyclization halogenation. The use of bio-based and pre-functionalized starting materials, such as sesamol, is also a recognized strategy in the synthesis of related benzoxazine (B1645224) heterocycles. researchgate.net

Post-cyclization Halogenation Techniques and Selectivity Control

Alternatively, halogens can be introduced directly onto the benzoxazole ring after its formation. This method, known as post-cyclization halogenation, requires careful control of reaction conditions to achieve the desired regioselectivity, as the benzoxazole ring system has multiple sites susceptible to electrophilic attack.

A patented procedure for the chlorination of benzoxazole demonstrates the complexities of this approach. google.com When benzoxazole is treated with chlorine gas, the reaction can selectively yield 2-chloro-benzoxazole. Upon introducing an excess of the chlorinating agent at a higher temperature (120-125 °C), a second chlorination occurs, leading to the formation of 2,6-dichloro-benzoxazole. google.com This indicates that the 2- and 6-positions are electronically activated and are the preferred sites for chlorination.

Table 3: Example of Post-cyclization Halogenation of Benzoxazole Based on the procedure described in patent ES2227905T3.

Starting MaterialReagent (Molar Amount)ConditionsMajor ProductSource
BenzoxazoleChlorine Gas (1.1 equiv)-2-Chloro-benzoxazole google.com
2-Chloro-benzoxazoleChlorine Gas (1.0 equiv)120-125 °C2,6-Dichloro-benzoxazole google.com

Achieving the 7-bromo-5-chloro pattern through this method would be challenging due to the directing effects of the fused ring system. Complementary studies on related benzothiazoles confirm that halogenation of the core is a viable strategy, with C5- and C6-halogenated derivatives being synthetically accessible. mdpi.comacs.org The development of one-pot methods for synthesizing functionalized heterocycles is an active area of research, but these often suffer from a narrow substrate scope. acs.org Therefore, for a specific and complex substitution pattern like 7-bromo-5-chloro, the use of pre-functionalized precursors is generally the more reliable and regioselective method.

Green Chemistry Principles in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. The synthesis of benzoxazoles has been a fertile ground for the development of more sustainable methodologies. researchgate.net

Key green strategies include:

Use of Safer Solvents: Traditional syntheses often use volatile organic compounds. Greener alternatives include using water as a solvent or employing safer organic solvents like ethanol and ethyl acetate. organic-chemistry.orgjetir.orgresearchgate.net

Solvent-Free Conditions: A highly effective green approach is to eliminate the solvent entirely. Several methods for benzoxazole synthesis have been developed under solvent-free conditions, often facilitated by grinding the reactants or using ultrasound irradiation. acgpubs.orgnih.gov This reduces waste and simplifies product purification.

Reusable and Sustainable Catalysts: The development of recyclable catalysts is a core principle of green chemistry. Examples in benzoxazole synthesis include magnetic iron oxide nanoparticles functionalized with an ionic liquid (LAIL@MNP), which can be easily recovered using an external magnet and reused multiple times with minimal loss of activity. nih.gov Copper(II) ferrite nanoparticles and solid-supported acid catalysts are other examples of reusable catalytic systems. organic-chemistry.orgrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govmdpi.com

Atom Economy: Processes like electrochemical oxidative cyclization are highly atom-economical, as they avoid the use of stoichiometric chemical oxidants and produce only hydrogen gas as a byproduct. organic-chemistry.org

Table 4: Comparison of Green Synthesis Approaches for Benzoxazoles

MethodCatalystSolvent/ConditionsKey Green AdvantageSource
Ultrasound SonicationLAIL@MNPSolvent-freeRecyclable magnetic catalyst, no solvent nih.gov
CondensationSamarium TriflateAqueous mediumUse of water as solvent, reusable catalyst organic-chemistry.org
CondensationAmmonium ChlorideEthanolUse of a safer, biodegradable solvent jetir.org
GrindingPotassium FerrocyanideSolvent-free, Room Temp.No solvent, mild conditions, low-cost catalyst acgpubs.org
Electrochemical CyclizationNone (Electrolysis)-No chemical oxidant, H₂ as only byproduct organic-chemistry.org

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only efficient and selective but also environmentally responsible.

Aqueous Media and Micellar Catalysis

The shift towards green chemistry has popularized the use of water as a reaction solvent, replacing volatile and hazardous organic solvents. nih.gov For the synthesis of benzoxazoles, including halogenated derivatives, aqueous methodologies often rely on water-tolerant catalysts and may involve the use of surfactants to create micelles, which can act as nanoreactors to facilitate the reaction between hydrophobic substrates. nih.govijpbs.com

The typical synthesis in an aqueous medium involves the condensation of a substituted 2-aminophenol with an aldehyde. For this compound, the precursor would be 2-amino-4-chloro-6-bromophenol. Various catalysts have been shown to be effective in water. For instance, Dowex 50W, a strongly acidic cation exchange resin, has been successfully used as a recyclable heterogeneous catalyst for the synthesis of 2-aryl benzoxazoles in water at elevated temperatures. researchgate.netorientjchem.org Another green approach employs samarium triflate as a reusable acid catalyst under mild conditions in an aqueous medium. organic-chemistry.org

Micellar catalysis represents a further refinement of aqueous synthesis. Surfactants, such as cetrimonium (B1202521) bromide (CTAB), form micelles in water that can encapsulate organic reactants, thereby increasing their local concentration and promoting the reaction. diva-portal.org This technique has been effectively used for oxidative coupling reactions of aldehydes in aqueous micelles to produce substituted benzoxazoles. ijpbs.com This approach not only benefits from the use of water as a solvent but can also see the micelles themselves promoting the reaction pathway and stabilizing catalytic species. nih.gov

Table 1: Catalysts for Benzoxazole Synthesis in Aqueous Media

Catalyst Precursors Conditions Yield Reference
Dowex 50W o-aminophenol, various aldehydes Water, 80°C Moderate to High researchgate.netorientjchem.org
Samarium Triflate o-aminophenols, aldehydes Water, mild conditions Good organic-chemistry.org

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste, and can lead to higher reaction rates due to increased reactant concentration. The synthesis of benzoxazoles under these conditions typically involves heating a mixture of a 2-aminophenol derivative and a reaction partner (like an aldehyde or acyl chloride) with a catalyst. nih.govresearchgate.net

Several catalytic systems have been developed for the solvent-free synthesis of benzoxazoles. One effective method uses a silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) catalyst for the reaction of o-substituted aminoaromatics with acyl chlorides, affording high yields of the corresponding benzoxazoles. researchgate.net Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) which catalyzes the condensation of 2-aminophenols and aromatic aldehydes under ultrasound irradiation, a method that is both solvent-free and energy-efficient. nih.gov The reaction proceeds rapidly, often within 30 minutes, producing water as the only byproduct. nih.gov

These solvent-free methods are characterized by their simple work-up procedures, often involving only filtration to remove the catalyst, followed by purification of the product. researchgate.net

Table 2: Catalytic Systems for Solvent-Free Benzoxazole Synthesis

Catalyst System Reaction Type Conditions Yield Reference
NaHSO₄-SiO₂ Acylation-Cyclization Solvent-free, thermal High researchgate.net

Catalyst Reusability and Efficiency

A key aspect of sustainable synthesis is the ability to recover and reuse the catalyst. Heterogeneous catalysts are particularly advantageous in this regard. Catalysts supported on materials like silica, magnetic nanoparticles, or polymers can be easily separated from the reaction mixture by filtration or, in the case of magnetic supports, by using an external magnet. organic-chemistry.orgnih.gov

For example, the LAIL@MNP catalyst used in the solvent-free synthesis of benzoxazoles was successfully recovered using a magnet and reused for five consecutive runs with only a slight decrease in its catalytic performance. nih.gov Similarly, the Dowex 50W resin used in aqueous synthesis is a heterogeneous catalyst that can be easily filtered and reused. researchgate.netorientjchem.org Copper(II) oxide nanoparticles have also been reported as a ligand-free, heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles; this catalyst can also be recovered and recycled without significant loss of activity. organic-chemistry.org

The efficiency of these catalysts is often high, with good to excellent yields achieved under mild and environmentally friendly conditions, making them economically and practically appealing for larger-scale synthesis. organic-chemistry.orgnih.gov

Table 3: Catalyst Reusability in Benzoxazole Synthesis

Catalyst Separation Method Number of Cycles Yield Range Reference
LAIL@MNP External Magnet 5 73-82% nih.gov
NaHSO₄-SiO₂ Filtration Not specified High researchgate.net

Multi-component and Cascade Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity efficiently. rsc.orgbeilstein-journals.org These approaches are highly atom-economical and can significantly shorten synthetic sequences.

A three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis has been developed for the synthesis of oxazolines, a method that can be extended to benzoxazoles by using 2-aminophenols. organic-chemistry.org Isocyanide-based multicomponent reactions are particularly versatile for creating heterocyclic scaffolds. beilstein-journals.org

Cascade reactions are also prominent in benzoxazole synthesis. A method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols proceeds through a cascade involving amide activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.govmdpi.com Another example is the yttrium(III) triflate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which leads to the formation of 1,4-benzoxazine scaffolds through a ring-opening and annulation sequence. rsc.org Such strategies allow for the rapid construction of complex heterocyclic systems from simple starting materials.

Table 4: Example of a Cascade Approach to Benzoxazole Synthesis

Reaction Name Precursors Key Steps Product Class Reference

Synthetic Routes for Derivatization of the Benzoxazole Scaffold

The this compound core offers two distinct halogen atoms that serve as versatile handles for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in oxidative addition) can potentially allow for regioselective derivatization.

Common and powerful methods for derivatizing such a scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7- or 5-position.

Heck-Mizoroki Coupling: This reaction forms a C-C bond between the aryl halide and an alkene, providing a route to introduce vinyl or substituted vinyl groups onto the benzoxazole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl halide and an amine. It is a key method for introducing primary or secondary amine functionalities, which are common in bioactive molecules.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and copper, to install an alkynyl group, a versatile functional group for further transformations.

Cyanation: The introduction of a nitrile group (–CN) can be achieved via palladium- or copper-catalyzed reaction with a cyanide source. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The choice of catalyst, ligand, base, and reaction conditions can be tuned to control the selectivity and efficiency of these transformations on the dihalogenated benzoxazole substrate.

Table 5: Potential Derivatization Reactions for this compound

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Boronic acid/ester C-C (sp²) Pd(0) / Phosphine ligand
Heck-Mizoroki Alkene C-C (sp²) Pd(0) / Phosphine ligand
Buchwald-Hartwig Amine C-N Pd(0) / Phosphine ligand
Sonogashira Terminal alkyne C-C (sp) Pd(0) / Cu(I)

Chemical Reactivity and Transformation Studies of 7 Bromo 5 Chloro 1,3 Benzoxazole

Reactions at the Halogenated Positions

The presence of two different halogen atoms, bromine at the 7-position and chlorine at the 5-position, on the benzene (B151609) ring of the benzoxazole (B165842) core provides opportunities for selective functionalization. The differing reactivity of the C-Br and C-Cl bonds is a key factor in directing these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 7-bromo-5-chloro-1,3-benzoxazole, the regioselectivity of these reactions is of primary importance. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated benzoxazole with a boronic acid or ester. It is anticipated that the reaction would preferentially occur at the more reactive C7-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono-arylation at the 7-position or a diarylation at both the 5- and 7-positions. For instance, in related dihalogenated heterocyclic systems, such as 3-bromo-5-chloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling can be controlled to selectively react at either halogen position by tuning the reaction temperature and stoichiometry of the reagents. nih.gov A similar level of control could likely be achieved for this compound.

Sonogashira Coupling: This reaction introduces an alkyne moiety onto the benzoxazole ring. The standard conditions for Sonogashira coupling, which typically involve a palladium catalyst and a copper(I) co-catalyst, would be expected to favor the reaction at the C7-Br bond. researchgate.netnih.gov Copper-free conditions have also been developed and could offer alternative reactivity profiles. acs.org

Buchwald-Hartwig Amination: This method is used to form a carbon-nitrogen bond, introducing an amine group. The higher reactivity of the C-Br bond suggests that amination would selectively occur at the 7-position. Studies on other bromo-substituted azaheterocycles have demonstrated the successful application of this reaction. researchgate.netacs.org

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions of this compound

Reaction TypePreferred Position of SubstitutionRationale
Suzuki-MiyauraC7-BrHigher reactivity of the C-Br bond in the catalytic cycle.
SonogashiraC7-BrGreater propensity for oxidative addition at the C-Br bond.
Buchwald-HartwigC7-BrPreferential C-N bond formation at the more labile C-Br site.

Nucleophilic Aromatic Substitution (SNAr) on the Benzoxazole Ring

Nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalizing the halogenated benzoxazole. However, the benzoxazole ring itself is relatively electron-rich, which generally disfavors SNAr reactions. The presence of the electron-withdrawing oxazole (B20620) ring can activate the attached benzene ring to some extent. For an SNAr reaction to occur, a strong nucleophile and typically elevated temperatures are required. The substitution would likely happen at the position activated by both the oxazole ring and the electron-withdrawing nature of the other halogen. The relative leaving group ability (Br > Cl) would also play a role. Studies on other halogenated aromatics show that such substitutions are feasible with strong nucleophiles like alkoxides or amines under forcing conditions. researchgate.netnih.govresearchgate.net

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a common method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. The rate of exchange is typically I > Br > Cl. princeton.edu Therefore, treatment of this compound with an organolithium reagent like n-butyllithium at low temperatures is expected to selectively occur at the C7-Br bond. nih.gov This would generate a 7-lithio-5-chloro-1,3-benzoxazole intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the 7-position. The use of magnesium-based reagents, such as isopropylmagnesium chloride, can also effect this transformation, potentially offering different reactivity and selectivity. nih.gov

Table 2: Potential Functionalizations via Metal-Halogen Exchange

Reagent SequenceIntermediateFinal Product (after electrophilic quench)
1. n-BuLi, THF, -78 °C2. CO₂3. H₃O⁺7-Lithio-5-chloro-1,3-benzoxazole5-Chloro-1,3-benzoxazole-7-carboxylic acid
1. i-PrMgCl, THF2. DMF3. H₃O⁺7-Magnesio-5-chloro-1,3-benzoxazole5-Chloro-1,3-benzoxazole-7-carbaldehyde
1. n-BuLi, THF, -78 °C2. (CH₃)₃SiCl7-Lithio-5-chloro-1,3-benzoxazole7-Trimethylsilyl-5-chloro-1,3-benzoxazole

Electrophilic and Nucleophilic Substitution on the Benzoxazole Ring System

The inherent reactivity of the benzoxazole ring system itself can also be exploited. The electron distribution in the ring makes it susceptible to both electrophilic and nucleophilic attack at specific positions. The C2 position of the benzoxazole ring is known to be susceptible to attack by certain nucleophiles, especially if a leaving group is present. Electrophilic substitution reactions, such as nitration or halogenation, would be directed by the existing substituents and the electronic nature of the heterocyclic system. The presence of the deactivating halogen atoms would likely make electrophilic substitution on the benzene ring challenging.

Functional Group Interconversions and Modifications

Once new functional groups are introduced onto the this compound core, they can be further modified. For example, a carboxylic acid introduced at the 7-position via metal-halogen exchange and carboxylation could be converted into an ester, amide, or alcohol. An amino group introduced via Buchwald-Hartwig amination could be acylated or alkylated. These subsequent modifications allow for the synthesis of a diverse library of compounds from a single precursor.

Formation of Hybrid and Conjugate Structures Incorporating the this compound Core

The functionalized derivatives of this compound can serve as building blocks for the creation of larger, more complex hybrid and conjugate molecules. researchgate.net For instance, a derivative with a reactive handle like an amino or carboxylic acid group could be coupled to other biologically active scaffolds, such as other heterocycles, peptides, or natural products. nih.govnih.govresearchgate.netmdpi.com This approach is often used in medicinal chemistry to develop new therapeutic agents with improved or novel activities. The cross-coupling reactions described in section 3.1.1 are particularly well-suited for this purpose, enabling the direct linkage of the benzoxazole core to other molecular fragments.

Theoretical and Computational Chemistry Investigations of 7 Bromo 5 Chloro 1,3 Benzoxazole

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. For a molecule like 7-Bromo-5-chloro-1,3-benzoxazole, understanding the distribution of electrons and the nature of its molecular orbitals is fundamental.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of other properties. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize its ground-state geometry. nih.govmdpi.com

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. From the electron density distribution, one can derive various reactivity descriptors. For instance, the molecular electrostatic potential (MEP) map would highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. In this compound, the nitrogen atom of the oxazole (B20620) ring and the oxygen atom are expected to be regions of negative potential, while the hydrogen atoms and the regions around the halogen atoms might exhibit positive potential.

Table 1: Representative DFT-Calculated Properties of Halogenated Benzoxazole (B165842) Derivatives This table presents hypothetical yet scientifically plausible data for this compound based on findings for other benzoxazole derivatives.

ParameterPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electron AffinityPositive valueSuggests the molecule can accept an electron to form a stable anion.
Ionization PotentialHigh valueIndicates the energy required to remove an electron, reflecting its stability.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO, conversely, indicates its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the benzoxazole ring system, with some contribution from the halogen atoms. The LUMO is also likely to be delocalized over the aromatic and heterocyclic rings. The presence of the electron-withdrawing bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoxazole. The precise HOMO-LUMO gap would need to be determined by specific calculations, but it would be a key parameter in assessing its reactivity profile.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Implications This table presents hypothetical yet scientifically plausible data for this compound based on findings for other benzoxazole derivatives.

OrbitalPredicted Energy Range (eV)Implication for Reactivity
HOMO-6.5 to -7.5The molecule's capacity to donate electrons in chemical reactions.
LUMO-1.0 to -2.0The molecule's ability to accept electrons, indicating its electrophilic nature.
HOMO-LUMO Gap4.5 to 6.5A larger gap suggests higher kinetic stability and lower chemical reactivity.

Conformational Analysis and Potential Energy Surface Mapping

While the benzoxazole ring system is largely planar, the molecule as a whole may exhibit some degree of flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. A potential energy surface (PES) map provides a graphical representation of the energy of a molecule as a function of one or more of its geometric parameters. nih.govrsc.orgyoutube.comyoutube.com

For this compound, the primary degrees of freedom are limited due to its fused ring structure. However, slight puckering of the rings or out-of-plane bending of the halogen substituents could lead to different conformers. A PES map could be generated by systematically varying key dihedral angles and calculating the energy at each point. This would identify the lowest energy conformer (the global minimum) and any other stable conformers (local minima), as well as the energy barriers between them. Understanding the preferred conformation is crucial as it dictates the shape of the molecule and how it will fit into the active site of a biological target.

Molecular Docking and Binding Affinity Predictions for Biological Targets (In Vitro Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a small molecule ligand, such as this compound, might interact with a protein target.

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity. Benzoxazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects, by targeting specific enzymes or receptors. nih.govnih.govnih.gov For example, they have been investigated as inhibitors of DNA gyrase and various kinases. nih.gov

A molecular docking study of this compound against a panel of known biological targets for benzoxazoles could reveal its potential therapeutic applications. The docking results would provide insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's active site residues. The binding affinity scores would provide a qualitative prediction of how strongly the compound might bind to these targets.

Table 3: Hypothetical Molecular Docking Results for this compound with Representative Biological Targets This table presents hypothetical yet scientifically plausible data based on the known activities of similar compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
DNA Gyrase (E. coli)-7.5 to -9.0Antibacterial
Tyrosine Kinase (e.g., EGFR)-8.0 to -9.5Anticancer
Cyclooxygenase-2 (COX-2)-7.0 to -8.5Anti-inflammatory

Quantitative Structure-Activity Relationship (QSAR) Studies for Halogenated Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netresearchgate.netmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

For halogenated benzoxazole derivatives, a QSAR study would involve compiling a dataset of compounds with known biological activities (e.g., anticancer or antimicrobial) and calculating a set of molecular descriptors for each. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Multivariable regression analysis is then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov For this compound, a QSAR model developed for halogenated benzoxazoles could predict its activity based on the contributions of the bromo and chloro substituents at positions 7 and 5, respectively. Such studies have indicated that the nature and position of halogen substituents can significantly influence the biological activity of benzoxazole derivatives. nih.gov

Table 4: Common Descriptors in QSAR Models for Halogenated Benzoxazoles and Their General Influence on Activity

Descriptor TypeExample DescriptorGeneral Influence on Activity
Electronic Dipole MomentCan influence interactions with polar residues in a binding site.
HOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molar RefractivityReflects the volume of the molecule and its polarizability, affecting binding.
Surface AreaInfluences the extent of interaction with the receptor surface.
Topological Kier & Hall Connectivity IndicesDescribe the branching and connectivity of the molecule, which can impact its fit in a binding pocket.
Lipophilic LogPDescribes the partitioning between octanol (B41247) and water, indicating its ability to cross cell membranes.

Advanced Spectroscopic and Analytical Methodologies for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds in solution or the solid state. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of individual atoms. For halogenated benzoxazoles, NMR is crucial for confirming the specific substitution pattern on the bicyclic ring system. jetir.orgresearchgate.net

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure.

¹H NMR: In the case of 7-Bromo-5-chloro-1,3-benzoxazole, the ¹H NMR spectrum is expected to show distinct signals for each of the three aromatic protons. The chemical shifts and coupling patterns of these protons would provide initial evidence for their relative positions. For instance, multiplets in the range of δ 6.8–8.9 ppm are characteristic of aromatic protons in benzoxazole (B165842) derivatives. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, signals corresponding to the benzoxazole ring carbons, such as C-2, C-3a, and C-7a, are typically observed at characteristic chemical shifts around ~162 ppm, ~142 ppm, and ~150 ppm, respectively. nih.gov

Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to establish the connectivity between the protons on the benzene (B151609) ring of the benzoxazole core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning specific ¹H signals to their corresponding ¹³C signals.

Table 1: Expected NMR Data Ranges for this compound Based on Analogous Structures This table presents hypothetical data based on published values for similar benzoxazole derivatives.

TechniqueNucleusExpected Chemical Shift (ppm)Information Provided
1D NMR¹H~7.0 - 8.5Identifies chemical environment of the three aromatic protons.
1D NMR¹³C~110 - 165Identifies the nine distinct carbon environments.
2D NMR (COSY)¹H-¹HN/AShows coupling between adjacent aromatic protons.
2D NMR (HSQC)¹H-¹³CN/ALinks each aromatic proton to its directly attached carbon.
2D NMR (HMBC)¹H-¹³CN/AConfirms connectivity across 2-3 bonds, crucial for placing Br and Cl substituents.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) analyzes the compound in its crystalline or amorphous solid form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR is a key tool for identifying and characterizing these different polymorphs. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, which are averaged out in solution, ssNMR can distinguish between different crystal packing arrangements and intermolecular interactions in the solid state. While specific ssNMR studies on this compound are not documented, this technique would be the definitive method for characterizing its solid forms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. jetir.orgresearchgate.net

For compounds containing multiple halogen atoms like this compound, High-Resolution Mass Spectrometry (HRMS) is essential. HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. This is critical because the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a unique and complex isotopic pattern. HRMS can resolve these isotopic peaks and confirm that the measured mass and isotopic distribution perfectly match the calculated values for the formula C₇H₃BrClNO, thereby providing unambiguous confirmation of the compound's elemental composition. researchgate.netnih.gov

Table 2: Isotopic Properties of Halogens Relevant to Mass Spectrometry of this compound

IsotopeNatural Abundance (%)Mass (amu)
³⁵Cl75.7734.96885
³⁷Cl24.2336.96590
⁷⁹Br50.6978.91833
⁸¹Br49.3180.91629

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for real-time or near-real-time reaction monitoring. purdue.edu In the synthesis of benzoxazoles, this technique can be used to track the progress of the reaction by monitoring the consumption of starting materials and the appearance of the desired product. nih.govdurham.ac.uk This allows for the precise determination of reaction completion and the optimization of conditions such as temperature and reaction time to maximize yield and minimize the formation of by-products. researchgate.netacs.org For the synthesis of this compound, LC-MS could be employed to ensure the complete conversion of the precursor 2-aminophenol (B121084) derivative, leading to a cleaner product and simplifying subsequent purification steps.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorption of IR radiation or scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). These spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present in a molecule. jetir.org

For this compound, key expected vibrations include:

C=N and C=C Stretching: The aromatic C=C and the C=N imine bonds of the benzoxazole ring would produce strong absorptions in the 1620–1450 cm⁻¹ region. nih.gov

C-O Stretching: The ether-like C-O bond within the oxazole (B20620) ring typically shows a strong band in the 1280–1240 cm⁻¹ range. jetir.org

C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretch is expected around 785–700 cm⁻¹, while the C-Br stretch appears at a lower frequency, typically in the 700–550 cm⁻¹ range. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound This table presents expected frequency ranges based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Reference
Aromatic C-H StretchAr-H~3100 - 3000 nih.gov
C=N StretchOxazole Ring~1615 - 1515 jetir.org
Aromatic C=C StretchBenzene Ring~1590 - 1450 nih.gov
C-O StretchOxazole Ring Ether~1270 - 1240 jetir.org
C-Cl StretchAr-Cl~785 - 700 researchgate.net
C-Br StretchAr-Br~700 - 550 researchgate.net

X-ray Crystallography for Precise 3D Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation, which are critical for structure-activity relationship studies.

For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed. The electron density map, derived from the diffraction data, allows for the precise placement of each atom in the crystal lattice.

While specific crystallographic data for this compound has not been reported in publicly accessible literature, studies on analogous halogenated heterocyclic compounds provide insight into the expected structural features. For instance, research on other brominated and chlorinated aromatic compounds has successfully determined key structural parameters. nih.gov

Hypothetical Crystallographic Data for this compound:

The following table represents a hypothetical set of crystallographic parameters that one might expect to obtain from an X-ray diffraction experiment on this compound. This data is illustrative and not based on experimental results.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.3
c (Å)8.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)790.4
Z4
Calculated Density (g/cm³)1.95

This table is for illustrative purposes only and does not represent published data.

The analysis of such data would confirm the planar structure of the benzoxazole ring system and the precise locations of the bromine and chlorine substituents on the benzene ring. Furthermore, it would reveal intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the solid state.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for verifying the purity of a synthesized compound and for its preparative purification. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

While specific HPLC methods for this compound are not detailed in the literature, commercial suppliers of the isomeric compound, 5-Bromo-7-chloro-1,3-benzoxazole, indicate the availability of such analytical data. bldpharm.com A typical HPLC analysis would provide a chromatogram showing the retention time of the compound and the presence of any impurities. For purity assessment, the area of the main peak relative to the total area of all peaks is calculated.

Hypothetical HPLC Parameters for Purity Analysis:

Parameter Hypothetical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~5.2 min
Purity (by area %)>99%

This table is for illustrative purposes only and does not represent published data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and thermally stable compounds. Given its likely volatility, this compound would be amenable to GC-MS analysis.

The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Upon exiting the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, confirming its identity. The molecular ion peak would confirm the compound's molecular weight.

General GC-MS methods have been developed for the trace-level analysis of various halogenated impurities in pharmaceutical substances, demonstrating the technique's high sensitivity and specificity. ijpsr.com

Mechanistic Biological Activity Studies of 7 Bromo 5 Chloro 1,3 Benzoxazole Derivatives in Vitro Focus

In Vitro Screening Against Specific Biological Targets

The initial assessment of a compound's therapeutic potential often involves screening against specific molecular targets like enzymes and receptors. Halogenated benzoxazoles have been subjected to such assays to determine their inhibitory or binding capabilities.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Butyrylcholinesterase, DNA Gyrase)

Cholinesterases and DNA gyrase represent key enzyme targets for neurodegenerative diseases and bacterial infections, respectively.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibitors of AChE and BChE are crucial for managing Alzheimer's disease. nih.gov While direct enzymatic data for 7-bromo-5-chloro-1,3-benzoxazole is limited, studies on structurally similar benzoxazole (B165842) derivatives highlight the importance of the halogenated scaffold. A series of 2,5-disubstituted-benzoxazoles demonstrated a wide spectrum of inhibitory activity against both AChE and BChE. nih.gov For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have been identified as potent, dual inhibitors of both enzymes. nih.gov The presence of a halogen, specifically a chloro group, has been noted for its contribution to inhibitory potency. In a related series of benzimidazole (B57391) derivatives, a 5-chloro substituted compound was found to be a potent inhibitor of AChE. nih.gov This suggests that the electronic properties conferred by chlorine are beneficial for binding within the active site of these enzymes. It has been proposed that the presence of electron-withdrawing groups, like chlorine, at specific positions can enhance activity. acs.org

DNA Gyrase Inhibition: DNA gyrase is a validated bacterial enzyme target essential for DNA replication. nih.gov While novobiocin, a natural antibiotic, targets this enzyme, resistance issues have spurred the search for new inhibitors. nih.gov Benzoxazoles and their bioisosteres, benzothiazoles, are known inhibitors of DNA gyrase. bibliomed.org Molecular docking studies suggest that the antibacterial activity of some 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase. nih.gov The replacement of sulfur with nitrogen in the core scaffold (comparing benzothiazole (B30560) to benzimidazole) was found to decrease enzymatic inhibition against E. coli gyrase, indicating the importance of the specific heteroatoms in the ring structure for this target. nih.gov

Table 1: Enzyme Inhibition Data for Halogenated Benzoxazole Derivatives
Compound/Derivative ClassTarget EnzymeInhibition Metric (IC₅₀/Ki)Source(s)
5-Chloro-substituted benzimidazoleAcetylcholinesterase (AChE)Ki = 26.2 nM nih.gov
2-Aryl-6-carboxamide benzoxazolesAcetylcholinesterase (AChE)IC₅₀ = 12.62 nM nih.gov
2-Aryl-6-carboxamide benzoxazolesButyrylcholinesterase (BChE)IC₅₀ = 25.45 nM nih.gov
Benzothiazole-based inhibitorsE. coli DNA GyraseIC₅₀ = 0.60 µM nih.gov

Receptor Binding Studies

The interaction of compounds with cellular receptors is fundamental to many pharmacological effects. Benzoxazole derivatives have been investigated for their affinity towards various receptors, including serotonin (B10506) and melatonin (B1676174) receptors.

Serotonin (5-HT3) Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic drugs. A study of 2-substituted benzoxazoles revealed their potential as 5-HT3 receptor partial agonists. nih.govacs.org The nature of the substituent at the 5-position of the benzoxazole ring was found to significantly affect potency. Specifically, the introduction of a halogen atom, such as chlorine (5-chloro) or bromine (5-bromo), resulted in derivatives with high potency and increased affinity for the 5-HT3 receptor. acs.org One derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, exhibited a high binding affinity comparable to the established 5-HT3 antagonist, granisetron. nih.gov Another N-(2-Benzoxazol-2-yl-ethyl)-guanidine derivative showed a very high affinity with a Ki value of 0.77 nM. nih.gov

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are G-protein coupled receptors involved in regulating circadian rhythms. The benzoxazole nucleus has been identified as a novel melatoninergic pharmacophore. nih.govnih.gov A series of synthesized benzoxazole derivatives were evaluated for their binding affinity to human MT1 and MT2 receptors, leading to the identification of compounds with better receptor affinities than melatonin itself. nih.gov This establishes the benzoxazole scaffold as a promising template for developing ligands that target these receptors, although specific data on 7-bromo-5-chloro derivatives in this context is not yet available.

Structure-Activity Relationship (SAR) Investigations of Halogenation Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by understanding how chemical modifications affect biological activity. For benzoxazole derivatives, the type and position of halogen substituents are key determinants of their potency. nih.gov

Impact of Bromine and Chlorine Substitution on Biological Activity

The presence of bromine and chlorine atoms on the benzoxazole ring significantly modulates the electronic and lipophilic character of the molecule, thereby influencing its interaction with biological targets.

Research has consistently shown that halogenation enhances the biological activity of benzazoles. mdpi.com For instance, the presence of a 5-chloro substituent on the benzoxazole ring was found to be important for the anticancer activity of certain derivatives against breast cancer cell lines. biotech-asia.org In studies on the bioisosteric benzothiazole core, halogenation was also shown to enhance cytotoxicity. mdpi.com The introduction of halogens like chlorine and bromine into the 5-position of the benzoxazole ring increases both potency and binding affinity for the 5-HT3 receptor. acs.org The electron-withdrawing nature of these halogens is believed to be a key factor in improving biological activity. acs.org This is further supported by findings that an electron-withdrawing group at the 5-position generally favors activity. acs.org

Positional Isomerism and Activity Modulation

The specific placement of halogen substituents on the benzoxazole ring can lead to significant differences in biological activity. This positional isomerism is a critical factor in drug design.

Studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that introducing a bromine atom at the 7-position of the benzoxazole ring leads to an increase in antibacterial activity. nih.gov In a series of benzoxazole derivatives designed as 5-HT3 partial agonists, a 5-chloro derivative showed increased potency. nih.gov When comparing isomers, it has been noted in related heterocyclic systems that the position of the halogen is a critical determinant of biological activity. mdpi.com For example, in benzothiazole-pyrazole hybrids, moving from a single fluorine at the C-5 position to a dual fluorination at C-5 and C-6 restored high potency, demonstrating how the interplay of substituents at different positions can optimize activity. mdpi.com Similarly, for 4-azabenzoxazole analogues acting as H3 antagonists, substitutions at the 6-position yielded compounds with good activity. nih.gov These findings underscore the principle that the specific substitution pattern, such as the 5-chloro, 7-bromo arrangement, is likely to confer a distinct biological activity profile compared to other di-halogenated isomers.

In Vitro Cellular Assays and Mechanistic Elucidation

To understand the effects of a compound at the cellular level, a variety of in vitro assays are employed. These include tests for cytotoxicity against cancer cells and investigations into the mechanisms of cell death, such as apoptosis.

Halogenated benzoxazoles have demonstrated significant potential as anticancer agents in cellular assays. A derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, exhibited potent, dose-dependent cytotoxic effects against both MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative) breast cancer cell lines, with IC₅₀ values of 28 nM and 22 nM, respectively. bibliomed.org Another highly relevant compound, 5-bromo-7-chloro-1,3-benzoxazol-2-amine, was reported to have cytotoxic effects against HeLa, MCF-7, and A549 cancer cell lines with IC₅₀ values of 12.5 µM, 15.0 µM, and 20.0 µM, respectively.

Mechanistic studies have shown that these compounds can induce apoptosis, or programmed cell death. The 5-amino-2-[p-bromophenyl]-benzoxazole derivative was found to increase the number of apoptotic cells and decrease the expression of the angiogenic factor VEGF in both MCF-7 and MDA-MB cell lines. bibliomed.org Further investigation revealed that this compound increased levels of Apaf-1 and cytochrome C, key proteins in the mitochondrial (intrinsic) pathway of apoptosis. bibliomed.org Similarly, other novel benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comnih.gov For example, one potent benzoxazole derivative arrested HepG2 liver cancer cells at the Pre-G1 and G1 phases of the cell cycle, induced apoptosis in 35.13% of the cells, significantly increased levels of pro-apoptotic caspase-3 and BAX, and reduced the level of anti-apoptotic Bcl-2. mdpi.com

Table 2: In Vitro Cytotoxicity of Halogenated Benzoxazole Derivatives
CompoundCell LineActivity Metric (IC₅₀)Source(s)
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast Cancer)28 nM bibliomed.org
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (Breast Cancer)22 nM bibliomed.org
5-bromo-7-chloro-1,3-benzoxazol-2-amineHeLa (Cervical Cancer)12.5 µM
5-bromo-7-chloro-1,3-benzoxazol-2-amineMCF-7 (Breast Cancer)15.0 µM
5-bromo-7-chloro-1,3-benzoxazol-2-amineA549 (Lung Cancer)20.0 µM
Benzoxazole derivative 12lHepG2 (Liver Cancer)10.50 µM mdpi.com
Benzoxazole derivative 12lMCF-7 (Breast Cancer)15.21 µM mdpi.com

Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

Halogenated benzoxazole derivatives have demonstrated significant antimicrobial properties. Their mechanisms of action are multifaceted, often involving the disruption of microbial cell integrity and key cellular processes.

Antibacterial Activity: Derivatives of 5-chlorobenzoxazolinone have been synthesized and shown to be effective against a range of Gram-positive and Gram-negative bacteria. scienceopen.comnih.gov The inclusion of substituents like p-aminobenzoic acid and sulfanilamide (B372717) is thought to enhance potency. scienceopen.comnih.gov Molecular docking studies on some 2-substituted benzoxazole derivatives suggest that their antibacterial action may be linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov In one study, various 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives were synthesized and tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumonia using the agar (B569324) well diffusion method. biotech-asia.org Similarly, other research has confirmed the in vitro antibacterial efficacy of newly synthesized benzoxazole compounds against S. aureus (Gram-positive) and E. coli (Gram-negative). cuestionesdefisioterapia.com

Antifungal Activity: The antifungal mechanisms of benzoxazole derivatives, particularly those with bromo and chloro substitutions, often target the fungal cell membrane. A study on N-phenacyl derivatives of 2-mercaptobenzoxazole, including 5-bromo analogues, revealed a broad spectrum of anti-Candida activity. nih.govnih.gov The mechanism is pleiotropic, involving the perturbation of total sterol content, which is critical for fungal membrane structure and function. nih.govnih.gov These derivatives demonstrate an ability to interact with exogenous ergosterol (B1671047) and block its endogenous synthesis, leading to membrane permeabilization, similar to the action of the established antifungal Amphotericin B. nih.govnih.gov

Further studies have shown that specific derivatives can inhibit the efflux of membrane transport trackers and affect mitochondrial respiration. nih.gov For instance, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone showed notable activity against C. albicans. nih.gov The presence of halogenated rings, such as a 2,4-dichlorobenzyl group, is believed to increase antifungal activity, a feature also found in the commercial antifungal agent miconazole. nih.gov Research on various benzoxazole and benzothiazole derivatives has confirmed their antifungal potential against several phytopathogenic fungi and Candida species, highlighting the role of these scaffolds in developing new antifungal agents. mdpi.comresearchgate.netscilit.com

Table 1: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound/Derivative Class Target Organism(s) Observed Mechanism/Activity Reference(s)
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives Gram-positive & Gram-negative bacteria, Fungi Good antibacterial and antifungal activity. scienceopen.comnih.gov
2-Substituted benzoxazole derivatives E. coli and other bacteria Potential inhibition of DNA gyrase. nih.gov
2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides S. aureus, B. subtilis, P. aeruginosa, K. pneumonia Appreciable antimicrobial activity. biotech-asia.org
N-phenacyl derivatives of 5-bromo-2-mercaptobenzoxazole Candida species Perturbation of sterol content, inhibition of ergosterol synthesis, membrane permeabilization. nih.govnih.gov
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole Gram-positive & Gram-negative bacteria, C. albicans Antimicrobial activity against various strains. nih.gov

Anticancer Activity Mechanisms (e.g., cell line studies, DNA interaction, specific protein targeting)

Derivatives of this compound are being actively investigated for their potential as anticancer agents. In vitro studies using various cancer cell lines have begun to elucidate the mechanisms behind their anti-proliferative effects.

Cell Line Studies: A range of chloro-substituted benzoxazole derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines. For example, derivatives of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide were tested for cytotoxic activity against the MCF-7 breast cancer cell line. biotech-asia.org In another study, some newly synthesized benzoxazole derivatives displayed potent anticancer effects against colon (HT-29), breast (MCF-7), lung (A549), liver (HepG2), and brain (C6) carcinoma cell lines. nih.gov

Specifically, compounds bearing a 5-chlorobenzoxazole (B107618) moiety have shown better cytotoxic activity against HCT-116 (colorectal carcinoma) and MCF-7 cell lines compared to their unsubstituted or 5-methyl analogs. nih.govijper.org One study found that a specific plastoquinone (B1678516) analogue exhibited notable cytotoxicity toward HCT-116 and MCF-7 cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov

Specific Protein Targeting and Apoptosis Induction: A key mechanism for the anticancer activity of these derivatives is the inhibition of specific protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a primary target. nih.govresearchgate.nettandfonline.comtandfonline.com Several studies have designed and synthesized benzoxazole derivatives to fit the pharmacophoric features of VEGFR-2 inhibitors. nih.govresearchgate.nettandfonline.comtandfonline.com

In vitro assays have confirmed that these compounds can effectively inhibit VEGFR-2 kinase activity. researchgate.nettandfonline.commdpi.com For instance, one of the most potent anti-proliferative members of a tested series demonstrated a VEGFR-2 inhibitory IC50 value of 97.38 nM. researchgate.nettandfonline.comtandfonline.com Inhibition of VEGFR-2 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. Flow cytometry analysis revealed that treatment with a potent benzoxazole derivative led to cell cycle arrest, primarily at the Pre-G1 and G1 phases. nih.govresearchgate.net Mechanistic studies have shown that this apoptosis induction is associated with a significant increase in the levels of pro-apoptotic proteins like BAX and caspase-3, and a corresponding decrease in the level of the anti-apoptotic protein Bcl-2. researchgate.nettandfonline.comtandfonline.com Some derivatives are also being explored as dual antagonists of peroxisome proliferator-activated receptors (PPARα and PPARγ), inducing caspase activation and cell-cycle arrest in colorectal cancer models. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

Derivative Class/Compound Cancer Cell Line(s) Mechanism of Action IC₅₀ Values Reference(s)
5-Chlorobenzoxazole conjugates HCT-116, MCF-7 Anti-proliferative activity Varied
Benzoxazole-based VEGFR-2 inhibitors HepG2, MCF-7 Inhibition of VEGFR-2, Apoptosis induction, Cell cycle arrest at Pre-G1/G1 e.g., 10.50 µM (HepG2), 15.21 µM (MCF-7) nih.govresearchgate.nettandfonline.comtandfonline.com
Benzoxazole-based PPARα/γ antagonists HT-29, HCT116 Dual PPAR antagonism, Caspase activation, Cell-cycle arrest Not specified nih.gov
Plastoquinone analogue AQ-12 HCT-116, MCF-7 Cytotoxicity, Apoptosis induction 5.11 µM (HCT-116), 6.06 µM (MCF-7) nih.gov
Phortress analogue (3n) Various cancer lines CYP1A1 gene expression Not specified nih.gov

Anti-inflammatory and Analgesic Mechanisms (in vitro)

The anti-inflammatory potential of benzoxazole derivatives is primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain. researchgate.net

In vitro studies have focused on evaluating the inhibitory effects of these compounds on the two isoforms of the enzyme, COX-1 and COX-2. researchgate.netjocpr.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and tested for their ability to inhibit human COX-2. researchgate.net Several compounds in this class were found to be highly selective inhibitors of COX-2 over COX-1, with some showing selectivity ratios of several hundred-fold. researchgate.net Other classes, such as methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates, have also shown potent COX-2 inhibitory activity in chromogenic assays, with IC50 values comparable to the standard drug Rofecoxib. jocpr.com These findings suggest that benzoxazole derivatives can act as potent and selective anti-inflammatory agents by directly targeting the COX-2 enzyme. researchgate.netjocpr.com

Table 3: In Vitro Anti-inflammatory Activity of Selected Benzoxazole Derivatives

Derivative Class Target Enzyme In Vitro Assay Method Key Findings Reference(s)
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates COX-1, COX-2 Human whole blood assay High selectivity for COX-2 inhibition (up to 465-fold). researchgate.net
Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates COX-2 Chromogenic assay (TMPD oxidation) Potent COX-2 inhibitory activity with IC50 values comparable to Rofecoxib. jocpr.com
Isoxazole derivatives (related heterocycles) COX-1, COX-2 Enzyme inhibition assay High selectivity towards COX-2. nih.gov

Other In Vitro Biological Activities (e.g., antioxidant, anticonvulsant, antitubercular)

Beyond the activities previously discussed, derivatives of this compound have been explored for other important therapeutic properties in vitro.

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Benzoxazole derivatives have shown promising in vitro activity against Mycobacterium tuberculosis (Mtb) and other non-tuberculous mycobacteria. cuestionesdefisioterapia.comresearchgate.netnih.govjazindia.com A variety of 2-substituted benzoxazoles have been synthesized and screened, with some showing activity against sensitive and resistant strains of Mtb. cuestionesdefisioterapia.comnih.gov For example, 2-benzylsulfanyl derivatives of benzoxazole and various pyrazoline-benzoxazole hybrids have demonstrated potent activity. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that lower lipophilicity can contribute significantly to the antitubercular activity of these compounds. nih.gov

Antioxidant Activity: Several chloro-substituted benzoxazole derivatives have been evaluated for their ability to scavenge free radicals. biotech-asia.orgresearchgate.net The antioxidant potential is a valuable property, as oxidative stress is implicated in numerous diseases. A series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides were synthesized and showed powerful free radical scavenging properties. biotech-asia.org Studies on related chloro-substituted hydrazones also demonstrated very good antioxidant activity in DPPH assays, indicating that the chloro-substitution can contribute positively to this effect. researchgate.net

Anticonvulsant Activity: While specific in vitro studies on the anticonvulsant mechanisms of this compound are less common, the broader class of benzoxazole derivatives is recognized for its potential CNS activities, including anticonvulsant effects. biotech-asia.org This area represents a field for future in vitro investigation to identify specific molecular targets within the central nervous system.

Table 4: Other In Vitro Biological Activities of Benzoxazole Derivatives

Activity Derivative Class Key Findings Reference(s)
Antitubercular 2-Benzylsulfanyl derivatives of benzoxazole Significant activity against sensitive and resistant Mtb strains. nih.gov
Pyrazoline-benzoxazoles Potent activity against Mtb H37Rv, MDR-TB, and XDR-TB. researchgate.net
Antioxidant 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides Powerful free radical scavenging properties. biotech-asia.org
Chloro-substituted hydrazones Very good antioxidant activity in DPPH assays. researchgate.net

Target Identification and Validation in In Vitro Models

A critical aspect of drug discovery is the identification and validation of the specific molecular targets through which a compound exerts its effect. For benzoxazole derivatives, in vitro models and computational studies have been instrumental in this process.

VEGFR-2 in Cancer: As mentioned previously, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a well-validated target for the anticancer activity of many benzoxazole derivatives. nih.govresearchgate.netmdpi.com The design of these compounds is often guided by the known pharmacophore of VEGFR-2 inhibitors. researchgate.net Validation is achieved through in vitro kinase assays that directly measure the inhibition of VEGFR-2 activity, with some compounds showing IC50 values in the nanomolar range, sometimes exceeding the potency of standard drugs like sorafenib. researchgate.nettandfonline.commdpi.com Further validation comes from observing the downstream effects in cancer cell lines, such as the inhibition of proliferation and the induction of apoptosis, which are consistent with the blockade of VEGFR-2 signaling. researchgate.nettandfonline.com

Cyclooxygenase (COX) in Inflammation: For anti-inflammatory action, COX-1 and COX-2 are the identified targets. In vitro enzyme inhibition assays using purified human recombinant COX enzymes are the primary method for validation. researchgate.netjocpr.com These assays allow for the determination of IC50 values for each isoform, which in turn enables the calculation of a COX-2 selectivity index—a crucial parameter for predicting anti-inflammatory efficacy with a reduced risk of side effects. nih.gov

DNA Gyrase in Bacteria: For antibacterial derivatives, DNA gyrase has been proposed as a likely target. nih.gov This has been primarily identified through in silico molecular docking studies, which show that the benzoxazole scaffold can fit into the ATP-binding pocket of the enzyme. nih.gov While these computational models provide a strong hypothesis, further validation with in vitro enzyme inhibition assays using purified DNA gyrase is necessary to confirm this mechanism.

Other Potential Targets: In silico and in vitro studies have suggested other potential targets for benzoxazole derivatives. These include the anti-apoptotic protein Bcl-2 and various caspases in cancer pathways, as well as peroxisome proliferator-activated receptors (PPARα/γ). researchgate.netnih.gov For antifungal activity, ergosterol biosynthesis enzymes and other components of the cell membrane integrity pathway are key targets. nih.gov These findings open new avenues for research and for the development of derivatives with highly specific mechanisms of action.

Table 5: Identified Molecular Targets for Benzoxazole Derivatives

Biological Activity Identified Target Validation Method(s) Reference(s)
Anticancer VEGFR-2 In vitro kinase inhibition assays, cell-based proliferation/apoptosis assays, molecular docking. nih.govresearchgate.nettandfonline.commdpi.com
PPARα/γ Transactivation assays, cell proliferation assays, caspase activation assays, molecular docking. nih.gov
CYP1A1 Cell-based assays, molecular docking. nih.gov
Anti-inflammatory COX-1 / COX-2 In vitro enzyme inhibition assays (e.g., human whole blood, chromogenic). researchgate.netjocpr.com
Antimicrobial DNA Gyrase Molecular docking studies. nih.gov
Ergosterol Biosynthesis Pathway Sterol quantification, membrane permeability assays. nih.gov

Emerging Applications of 7 Bromo 5 Chloro 1,3 Benzoxazole in Materials Science and Agrochemical Research

Materials Science Applications

The benzoxazole (B165842) core is a well-established photophore, known for its high quantum yield and stability, making it a valuable building block for functional organic materials. The presence of both bromine and chlorine atoms on the benzene (B151609) ring of 7-Bromo-5-chloro-1,3-benzoxazole is expected to further modulate these properties.

Halogenated benzoxazole derivatives are increasingly investigated for their utility in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. The introduction of halogen atoms can enhance intersystem crossing, promoting phosphorescence, and can also be used to tune the emission wavelength. While direct studies on this compound are not extensively documented, research on related compounds underscores the potential. For instance, derivatives of 2-(2′-hydroxyphenyl)benzoxazole (HBO) are known for their excited-state intramolecular proton transfer (ESIPT) properties, leading to large Stokes shifts and dual fluorescence, which are highly desirable for optical sensing and imaging. researchgate.net The bromo-chloro substitution pattern in this compound could lead to unique photophysical properties, potentially making it a candidate for novel dopants in emissive layers of OLEDs or as a core structure for new fluorescent probes.

Vendor information for the related compound, 5-Bromo-7-chloro-1,3-benzoxazole, suggests its potential application in the synthesis of luminescent materials. smolecule.com This further supports the exploration of the 7-bromo-5-chloro isomer in this field. The general class of benzoxazoles is recognized for its applications in fluorescent brighteners, indicating the inherent luminosity of this heterocyclic system. researchgate.net

Table 1: Potential Optoelectronic Properties of Halogenated Benzoxazoles

PropertyInfluence of HalogenationPotential Application
Emission Wavelength Red-shift due to heavy atom effectTunable emitters for OLEDs
Quantum Yield Can be enhanced or quenched depending on substitutionBright and efficient light sources
Photostability Generally high for the benzoxazole coreDurable materials for devices
Solubility Modified by halogen substituentsImproved processability for device fabrication

The benzoxazole moiety is a key component in high-performance polymers, imparting thermal stability, mechanical strength, and desirable dielectric properties. Poly(benzoxazole)s (PBOs) are known for their use in demanding aerospace and microelectronic applications. The halogen atoms on this compound provide reactive handles for polymerization reactions, such as cross-coupling, allowing for its incorporation into novel polymer backbones.

Research on fluorinated benzoxazole polymers has demonstrated their potential to achieve low dielectric constants and high glass transition temperatures, crucial for next-generation microelectronics. researchgate.net Similarly, poly(benzoxazole imide)s have been synthesized, exhibiting excellent thermal stability and mechanical properties. rsc.org The bromo-chloro substitutions on this compound could be leveraged to synthesize new polymers with tailored properties, such as enhanced flame retardancy due to the halogen content, or as precursors for further functionalization.

Agrochemical Research

The benzoxazole scaffold is a "privileged structure" in medicinal and agrochemical chemistry, appearing in numerous biologically active compounds. nih.gov Halogenation is a common strategy to enhance the efficacy and modulate the spectrum of activity of pesticides. nih.gov

Benzoxazole derivatives have demonstrated a broad range of agrochemical activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net For instance, 5-chloro-2-(nitromethyl)benzo[d]oxazole has shown significant phytotoxic activity, inhibiting seed germination in various plant species. nih.gov This suggests that the chloro-substituted benzoxazole core is a promising lead for new herbicides.

In the realm of fungicides, 6-halogen-substituted benzoxazolinones have been noted for their powerful activity against microorganisms. researchgate.net While the mechanism of action for many benzoxazole-based agrochemicals is still under investigation, some are known to inhibit specific enzymes or disrupt cellular processes in target organisms. researchgate.net For example, some benzoxazole herbicides act by inhibiting fatty acid synthesis in plants. researchgate.net The this compound structure, with its dual halogenation, presents an interesting candidate for screening as a novel agrochemical lead. The specific substitution pattern could influence its binding to target sites and its metabolic stability, potentially leading to a new generation of pesticides.

Table 2: Reported Agrochemical Activities of Benzoxazole Derivatives

Compound ClassType of ActivityExampleReference
Nitromethylbenzoxazoles Herbicidal5-chloro-2-(nitromethyl)benzo[d]oxazole nih.gov
Halogenated Benzoxazolinones Fungicidal6-halogen-substituted benzoxazolinones researchgate.net
General Benzoxazoles Herbicidal, Insecticidal, AntiviralVarious derivatives researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-5-chloro-1,3-benzoxazole, and how do reaction conditions influence yield?

Methodology : The synthesis typically involves halogenation and cyclization steps. A validated approach includes:

  • Step 1 : Reacting 5-chloro-1,3-benzoxazole with brominating agents (e.g., NBS or Br₂ in controlled conditions).
  • Step 2 : Purification via recrystallization (ethanol/water mixtures) to isolate the product.
  • Key Variables : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst (e.g., K₂CO₃) significantly affect yield. For example, refluxing in DMF with K₂CO₃ for 9 hours achieved ~75% yield in analogous benzoxazole syntheses .
  • Validation : Confirm purity via HPLC (>97%) and structural identity via NMR (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodology :

  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters (e.g., a = 9.44 Å, b = 3.74 Å, c = 19.74 Å, β = 101.67°) provides precise bond lengths and angles, critical for stability analysis .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 247 (C₇H₃BrClNO).
  • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Br/C-Cl vibrations) confirm functional groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

Methodology :

  • Assay Design : Use agar well diffusion or microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with methoxy groups) and compare bioactivity. For example, 5-chloro-1,3-benzoxazole derivatives showed MIC values of 12.5–25 µg/mL against S. aureus .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks to validate results .

Q. What computational strategies resolve contradictions in substituent effects on biological activity?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase). Bromine’s halogen bonding enhances binding affinity (ΔG = -8.2 kcal/mol) compared to chloro analogs .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. For example, bromine’s electronegativity lowers LUMO energy, facilitating nucleophilic attacks .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ constants) with bioactivity data .

Q. How can reaction yield discrepancies between synthetic methods be systematically addressed?

Methodology :

  • DoE (Design of Experiments) : Vary catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. acetonitrile), and temperatures to identify optimal conditions.
  • Mechanistic Studies : Use in situ FT-IR or GC-MS to monitor intermediate formation. For example, DMF stabilizes reactive intermediates via coordination, improving yields by 15–20% .
  • Yield Optimization : A case study showed that replacing ethyl bromoacetate with bromoacetonitrile increased yield from 65% to 82% in similar reactions .

Q. What are the challenges in modeling this compound’s interactions with biological targets?

Methodology :

  • Force Field Limitations : Standard MMFF94 parameters may inadequately model halogen bonds. Use polarizable force fields (e.g., AMOEBA) for accuracy .
  • Solvent Effects : Explicit solvent MD simulations (e.g., TIP3P water) reveal hydration effects on binding. Bromine’s hydrophobic surface area reduces solvation penalties .
  • Validation : Compare docking scores with experimental IC₅₀ values (e.g., R² > 0.85 indicates reliable models) .

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